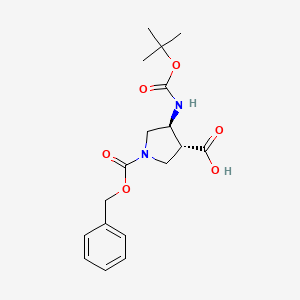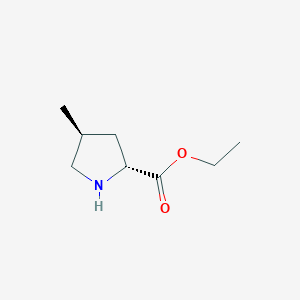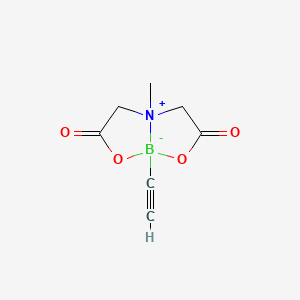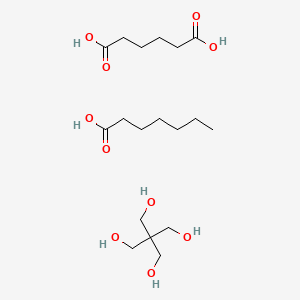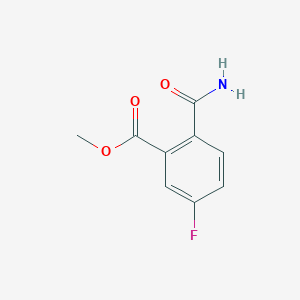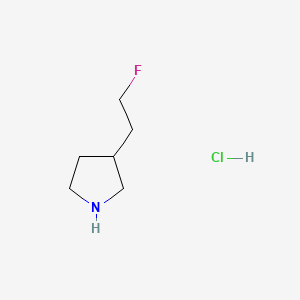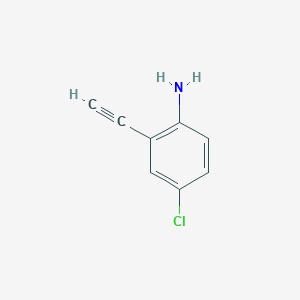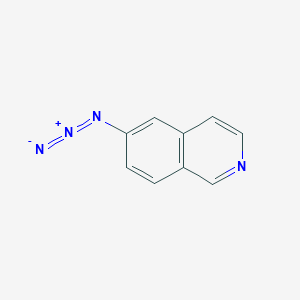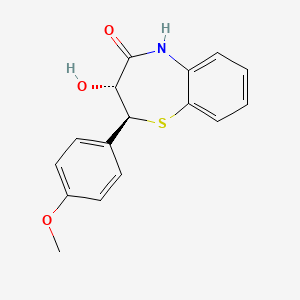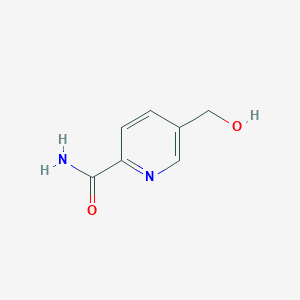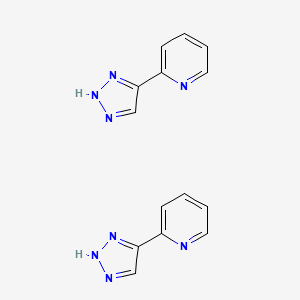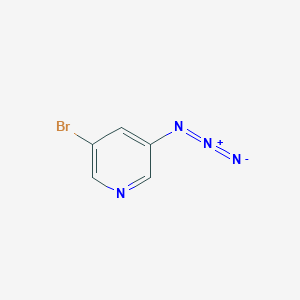
3-Azido-5-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-5-bromopyridine is a heterocyclic organic compound that contains both azide and bromine functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Azido-5-bromopyridine can be synthesized through several methods. One common approach involves the bromination of 3-aminopyridine followed by the conversion of the amino group to an azide group. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The azidation step can be achieved using sodium azide in a suitable solvent like dimethylformamide or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Azido-5-bromopyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cycloaddition: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Cycloaddition: Copper(I) catalysts in the presence of an alkyne under mild conditions.
Reduction: Lithium aluminium hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups.
Cycloaddition: 1,2,3-Triazoles.
Reduction: 3-Amino-5-bromopyridine.
Scientific Research Applications
3-Azido-5-bromopyridine has diverse applications in scientific research:
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of functional materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 3-azido-5-bromopyridine depends on its specific application In click chemistry, the azide group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of biomolecules
Comparison with Similar Compounds
Similar Compounds
3-Azido-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-Azido-5-fluoropyridine: Contains a fluorine atom instead of bromine.
3-Azido-5-iodopyridine: Contains an iodine atom instead of bromine.
Uniqueness
3-Azido-5-bromopyridine is unique due to the specific reactivity of the bromine atom, which is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-azido-5-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWXAKDLWYXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B8242540.png)

